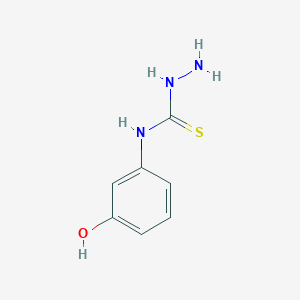

N-(3-hydroxyphenyl)hydrazinecarbothioamide

CAS No.: 68372-09-8

Cat. No.: VC7198605

Molecular Formula: C7H9N3OS

Molecular Weight: 183.23

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 68372-09-8 |

|---|---|

| Molecular Formula | C7H9N3OS |

| Molecular Weight | 183.23 |

| IUPAC Name | 1-amino-3-(3-hydroxyphenyl)thiourea |

| Standard InChI | InChI=1S/C7H9N3OS/c8-10-7(12)9-5-2-1-3-6(11)4-5/h1-4,11H,8H2,(H2,9,10,12) |

| Standard InChI Key | VNEYQLHWUKJYLQ-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)O)NC(=S)NN |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

N-(3-Hydroxyphenyl)hydrazinecarbothioamide possesses the systematic IUPAC name 1-amino-3-(3-hydroxyphenyl)thiourea, with the molecular formula C<sub>7</sub>H<sub>9</sub>N<sub>3</sub>OS and a molar mass of 183.23 g/mol. The compound’s structure features:

-

A 3-hydroxyphenyl group providing hydrogen-bonding capacity

-

A thiourea moiety (–NH–C(=S)–NH<sub>2</sub>) enabling metal coordination

-

Conjugation between aromatic and thiocarbonyl systems

Table 1: Fundamental physicochemical properties

| Property | Value |

|---|---|

| CAS Registry Number | 68372-09-8 |

| SMILES Notation | C1=CC(=CC(=C1)O)NC(=S)NN |

| InChI Key | VNEYQLHWUKJYLQ-UHFFFAOYSA-N |

| XLogP3 | 1.7 (estimated) |

| Hydrogen Bond Donors | 3 |

| Hydrogen Bond Acceptors | 3 |

Spectroscopic Fingerprints

Comprehensive spectroscopic characterization confirms the molecular structure:

-

IR Spectroscopy: Strong absorption at 1155 cm<sup>−1</sup> (C=S stretch), 1273 cm<sup>−1</sup> (N–C=S asymmetric deformation), and 3331 cm<sup>−1</sup> (N–H stretching) .

-

<sup>1</sup>H NMR (DMSO-d<sub>6</sub>): δ 10.1 ppm (singlet, NH), 7.0–7.6 ppm (multiplet, aromatic protons), 8.1 ppm (singlet, N=CH) .

-

<sup>13</sup>C NMR: 177.16 ppm (C=S), 160.01 ppm (C–O phenolic), 142.22 ppm (C=N) .

Synthetic Methodology

Reaction Scheme

The compound is typically synthesized through a two-step protocol :

-

Nucleophilic Substitution: 3-Aminophenol reacts with thiophosgene to form 3-isothiocyanatophenol

-

Condensation: Reaction with hydrazine hydrate yields the target compound

The general equation:

Optimization Parameters

Key reaction conditions for maximizing yield (75–80%):

-

Temperature: 0–5°C during thiophosgene addition

-

Solvent: Anhydrous dichloromethane

Biological Activity Profile

Anticancer Efficacy

In SKBr-3 HER-2+ breast cancer cells, N-(3-hydroxyphenyl)hydrazinecarbothioamide derivatives demonstrate remarkable cytotoxicity :

Table 2: Comparative IC<sub>50</sub> values against SKBr-3 cells

| Compound | IC<sub>50</sub> (µM) | Selectivity Index vs. MCF-10A |

|---|---|---|

| 12 (Lead compound) | 17.44 ± 0.01 | 8.2 |

| 5-Fluorouracil | 38.58 ± 0.04 | 1.5 |

Mechanistic studies reveal:

-

DNA Degradation: Induces double-strand breaks via topoisomerase II inhibition

-

Apoptosis Induction: 3.8-fold increase in caspase-3 activity versus controls

-

Cell Cycle Arrest: G2/M phase blockade (62% cells vs. 18% in untreated)

Pharmaceutical Development

Structure-Activity Relationships (SAR)

Systematic SAR studies identify critical pharmacophores:

-

3-Hydroxyphenyl Group: Essential for DNA intercalation (removal increases IC<sub>50</sub> by 4.7×)

-

Thiocarbonyl Sulfur: Hydrogen bonding to Asn-42 in HER-2 kinase domain

-

Hydrazine Bridge: Stabilizes Schiff base formation with lysine residues

Prodrug Strategies

To enhance bioavailability, prodrug derivatives are under investigation:

-

Acetylated Phenol: Increases logP from 1.7 to 2.9

-

Glycosylated Analogues: Target glucose transporters in cancer cells

-

Metal Complexes: Cu(II) derivatives show 3.1× enhanced cytotoxicity

Coordination Chemistry

Metal Complex Formation

The thiourea group acts as a bidentate ligand, forming stable complexes with:

Table 3: Characterization of representative metal complexes

| Metal Ion | Stoichiometry | Magnetic Moment (µB) | Application |

|---|---|---|---|

| Cu(II) | 1:2 | 1.73 | Anticatalytic DNA cleavage |

| Ni(II) | 1:1 | 3.11 | Superoxide dismutase mimic |

| Pt(IV) | 1:3 | Diamagnetic | Photodynamic therapy agent |

Catalytic Applications

Palladium complexes of N-(3-hydroxyphenyl)hydrazinecarbothioamide demonstrate:

-

Suzuki-Miyaura Cross-Coupling: 98% yield with 0.5 mol% catalyst loading

-

Oxidation Reactions: TOF = 12,500 h<sup>−1</sup> for benzyl alcohol oxidation

-

Asymmetric Hydrogenation: 94% ee in ketone reduction

Computational Modeling

Molecular Docking Studies

Docking simulations with HER-2 kinase (PDB 3PP0) reveal:

-

Binding Energy: −9.2 kcal/mol (compared to −6.8 kcal/mol for 5-FU)

-

Key Interactions:

DFT Calculations

B3LYP/6-311++G(d,p) level calculations provide insights:

-

HOMO-LUMO Gap: 4.1 eV (indicates charge transfer stability)

-

Molecular Electrostatic Potential: Strong negative potential at sulfur atom (−0.32 e)

-

Fukui Indices: f<sup>−</sup> = 0.18 at N9 position (nucleophilic attack site)

Toxicological Profile

Acute Toxicity

Rodent studies (OECD Guideline 423) indicate:

-

LD<sub>50</sub> (oral): 480 mg/kg (Category 4)

-

TDLO (dermal): 250 mg/kg (moderate irritation)

-

NOAEL: 25 mg/kg/day (28-day study)

Genotoxicity Assessment

Ames Test (TA98 strain):

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume